Product packaging for DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite(Cat. No.:)

DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

Cat. No.: B12379679
M. Wt: 955.2 g/mol
InChI Key: RQXRLANMGPTUJP-GSIJBROZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Phosphoramidite (B1245037) Building Blocks in Modern Nucleic Acid Chemistry

Phosphoramidites are the indispensable building blocks for the chemical synthesis of DNA and RNA. nih.govthermofisher.com Their modular nature allows for the sequential, controlled addition of nucleotides to construct a nucleic acid chain of any desired sequence. wikipedia.orgdanaher.com The stability and high reactivity (upon activation) of phosphoramidite monomers are what make automated, high-throughput synthesis possible, fueling research and development in fields from gene editing with CRISPR to the creation of nucleic acid-based drugs. danaher.comtwistbioscience.com The versatility of the chemistry allows for the incorporation of not just the four standard bases, but also a wide variety of modified nucleosides, enabling the fine-tuning of oligonucleotide properties for specific applications. wikipedia.orgwikipedia.org

The central challenge distinguishing RNA synthesis from DNA synthesis is the presence of the 2'-hydroxyl group on the ribose sugar. rsc.orgquora.comglenresearch.com This group's reactivity necessitates a robust protection strategy that is not required for deoxyribonucleosides.

Key challenges include:

Orthogonal Protection: A protecting group must be found for the 2'-hydroxyl that is stable to the acidic conditions of detritylation and the basic conditions used for final deprotection of the nucleobases, but which can be selectively removed at the very end of the process. rsc.orgatdbio.com

Steric Hindrance: The protecting group on the 2'-hydroxyl is physically close to the 3' position where the phosphoramidite group is located. A bulky protecting group can sterically hinder the coupling reaction, reducing its efficiency and requiring longer reaction times compared to DNA synthesis. atdbio.comhonyabio.com

Risk of Chain Cleavage: If the 2'-hydroxyl protecting group is prematurely lost during synthesis, the exposed hydroxyl can attack the adjacent phosphodiester linkage, leading to cleavage of the RNA chain, particularly during the final basic deprotection step. idtdna.comglenresearch.com

Protecting Group Migration: During the synthesis of the monomer itself, there is a risk of the protecting group migrating from the 2' position to the 3' position, resulting in an isomeric impurity that is not synthetically useful. atdbio.com

The most widely adopted solution to these challenges has been the use of the tert-butyldimethylsilyl (TBDMS) group to protect the 2'-hydroxyl. glenresearch.comnih.govbiosearchtech.com It is sufficiently stable during the synthesis cycle and can be efficiently removed at the end using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). glenresearch.comoup.com

Overview of DMT-2'-O-TBDMS-G(dmf)-CE-Phosphoramidite as a Key Monomer in RNA Synthesis

The compound This compound is a specific, commercially available ribonucleoside phosphoramidite used for incorporating a guanosine (B1672433) nucleotide into a growing RNA chain during solid-phase synthesis. biosearchtech.commedchemexpress.com Its name is a systematic description of its chemical structure, with each component serving a precise function in the synthetic process. It is a quintessential example of the chemical strategies developed to overcome the challenges of RNA synthesis.

Table 2: Deconstruction of this compound

Component Full Name Function
G Guanosine The core ribonucleoside base to be added to the RNA chain.
DMT 4,4'-Dimethoxytrityl An acid-labile protecting group for the 5'-hydroxyl, preventing reactions at this site until the next coupling cycle. wikipedia.org
2'-O-TBDMS 2'-O-tert-butyldimethylsilyl A silyl (B83357) ether protecting group for the reactive 2'-hydroxyl on the ribose sugar, crucial for RNA synthesis. It is stable during synthesis and removed by fluoride. glenresearch.comatdbio.com
(dmf) N2-dimethylformamidine A base-labile protecting group for the exocyclic amino group of the guanine (B1146940) base, preventing side reactions. biosearchtech.comglenresearch.com

| CE-phosphoramidite | 3'-O-(β-Cyanoethyl-N,N-diisopropyl)phosphoramidite | The reactive moiety at the 3'-position. It couples with the 5'-hydroxyl of the growing chain. The cyanoethyl (CE) group protects the phosphate (B84403) and is removed by base. twistbioscience.comwikipedia.org |

This single molecule encapsulates the decades of chemical innovation required for the routine synthesis of high-quality RNA. The DMT group at the 5' end controls the direction of chain growth (3' to 5'). glenresearch.com The TBDMS group at the 2' position tames the reactive hydroxyl group unique to RNA. nih.govspringernature.com The dmf group on the guanine base and the cyanoethyl group on the phosphate prevent a host of potential side reactions. twistbioscience.comglenresearch.com Together, these protecting groups allow the reactive phosphoramidite at the 3' position to perform its single, intended function: to efficiently and specifically form a phosphodiester bond with the next nucleotide in the sequence.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H67N8O8PSi B12379679 DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

Properties

Molecular Formula

C49H67N8O8PSi

Molecular Weight

955.2 g/mol

IUPAC Name

N'-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C49H67N8O8PSi/c1-33(2)57(34(3)4)66(62-29-17-28-50)64-42-40(30-61-49(35-18-15-14-16-19-35,36-20-24-38(59-10)25-21-36)37-22-26-39(60-11)27-23-37)63-46(43(42)65-67(12,13)48(5,6)7)56-32-51-41-44(56)53-47(54-45(41)58)52-31-55(8)9/h14-16,18-27,31-34,40,42-43,46H,17,29-30H2,1-13H3,(H,53,54,58)/b52-31+/t40-,42?,43+,46-,66?/m1/s1

InChI Key

RQXRLANMGPTUJP-GSIJBROZSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)/N=C/N(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)N=CN(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

Mechanism and Optimization of Solid Phase Oligoribonucleotide Synthesis Utilizing Dmt 2 O Tbdms G Dmf Ce Phosphoramidite

The Standard Phosphoramidite (B1245037) Synthesis Cycle

Automated solid-phase oligonucleotide synthesis is a cyclical process where a chain is elongated by the sequential addition of phosphoramidite building blocks. wikipedia.org The synthesis is typically performed in the 3' to 5' direction on a solid support, such as controlled-pore glass (CPG). researchgate.net Each cycle of monomer addition consists of four primary chemical reactions: deblocking (detritylation), coupling, capping, and oxidation. nih.govnih.gov This iterative process allows for the precise construction of an oligonucleotide with a defined sequence. wikipedia.org

The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. umich.edu This exposes the 5'-hydroxyl group for the subsequent reaction. Next, the new phosphoramidite monomer, such as DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite, is activated and coupled to the exposed 5'-hydroxyl group, forming a phosphite (B83602) triester linkage. umich.edunih.gov As this coupling step is not 100% efficient, any unreacted 5'-hydroxyl groups are permanently blocked in a capping step to prevent the formation of deletion sequences in subsequent cycles. wikipedia.orgatdbio.com Finally, the unstable phosphite triester (P(III)) linkage is oxidized to a more stable pentavalent phosphotriester (P(V)), completing the cycle and preparing the growing chain for the next round of monomer addition. atdbio.combiosearchtech.com

Detritylation Step and Factors Affecting Efficiency

The first step in the synthesis cycle is detritylation, which involves the removal of the 5'-DMT group to free the terminal 5'-hydroxyl group for chain elongation. umich.edu This is typically achieved by treating the support-bound oligonucleotide with a solution of a haloacetic acid, such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA), in an inert solvent like dichloromethane (B109758). nih.govoup.com The DMT group is highly acid-labile and its removal generates a bright orange dimethoxytrityl cation, the absorbance of which can be measured to monitor the per-step efficiency of the synthesis. nih.govumich.edu

Several factors influence the efficiency of the detritylation step. The concentration of the acid is critical; higher concentrations can lead to faster detritylation. oup.com However, excessive exposure to acid can cause depurination, particularly at adenine (B156593) and guanine (B1146940) residues, leading to chain cleavage. The presence of residual acetonitrile (B52724) from the previous cycle's washing steps can significantly slow the rate of detritylation, as acetonitrile complexes with the acid, reducing its effective concentration. oup.com Therefore, thorough washing with the deblocking solvent (e.g., dichloromethane) prior to the introduction of the acid is crucial for ensuring complete and rapid detritylation without unwanted side reactions. oup.com In some cases, prolonged exposure to acidic conditions during the workup phase after synthesis can lead to premature detritylation, which is undesirable for purification methods that rely on the hydrophobicity of the DMT group. glenresearch.com

Coupling Reaction: Principles and Kinetics

The coupling reaction is the core step of the synthesis cycle, where the oligonucleotide chain is elongated. In this step, a phosphoramidite monomer, in this case, this compound, is added to the deprotected 5'-hydroxyl group of the growing chain. nih.gov The reaction involves the nucleophilic attack of the 5'-hydroxyl group on the phosphorus atom of the activated phosphoramidite. umich.edu This forms a new, unstable phosphite triester bond. biosearchtech.com The reaction is highly sensitive to moisture and is therefore carried out under anhydrous conditions, typically in acetonitrile. wikipedia.org

Phosphoramidites are stable compounds that require activation to react with the 5'-hydroxyl group. This activation is achieved by a weak acid catalyst, known as an activator. oup.com 1H-tetrazole was the traditional activator, and its mechanism involves a dual role: it first protonates the nitrogen of the diisopropylamino group of the phosphoramidite, making it a better leaving group. nih.govglenresearch.com Subsequently, the tetrazolide anion acts as a nucleophile, displacing the diisopropylamine (B44863) to form a highly reactive tetrazolyl-phosphoramidite intermediate. glenresearch.com This intermediate then rapidly reacts with the 5'-hydroxyl of the growing oligonucleotide chain. glenresearch.com

However, for sterically demanding monomers like 2'-O-TBDMS protected ribonucleoside phosphoramidites, 1H-tetrazole's performance is not optimal, leading to sluggish reactions. glenresearch.comglenresearch.com This has led to the development of more potent "turbo" activators. These activators are generally more acidic or more nucleophilic than 1H-tetrazole, which accelerates the activation step. glenresearch.comglenresearch.com More acidic activators enhance the initial protonation step, while more nucleophilic activators facilitate the displacement of the amino group. oup.com For RNA synthesis, activators such as 5-ethylthio-1H-tetrazole (ETT), 5-benzylmercaptotetrazole (BMT), and 4,5-dicyanoimidazole (B129182) (DCI) are commonly used to achieve higher coupling efficiencies in shorter reaction times. glenresearch.comnih.govresearchgate.netresearchgate.net

Table 1: Comparison of Common Activators in Oligonucleotide Synthesis

Activator Acidity (pKa) Key Characteristics Common Application
1H-Tetrazole 4.9 Standard, but limited solubility and suboptimal for hindered monomers. glenresearch.com DNA synthesis. glenresearch.com
5-Ethylthio-1H-tetrazole (ETT) 4.28 More acidic than 1H-tetrazole; improves coupling rates for RNA monomers. glenresearch.comglenresearch.com RNA synthesis. researchgate.netresearchgate.net
5-Benzylmercaptotetrazole (BMT) 3.8 More acidic than ETT; used for fast and efficient coupling. nih.govresearchgate.net RNA synthesis. nih.govresearchgate.net
4,5-Dicyanoimidazole (DCI) 5.2 Less acidic but more nucleophilic than 1H-tetrazole; highly soluble and increases coupling rate. oup.comglenresearch.com DNA and RNA synthesis. umich.edu

This table is generated based on data from multiple sources.

The synthesis of RNA is more challenging than DNA synthesis primarily due to the presence of the 2'-hydroxyl group on the ribose sugar. atdbio.com This hydroxyl group must be protected throughout the synthesis to prevent side reactions and chain cleavage. The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for this purpose. atdbio.combiosearchtech.com

However, the TBDMS group is sterically bulky. atdbio.com This bulkiness creates significant steric hindrance around the 3'-phosphoramidite moiety of the incoming monomer, such as this compound. atdbio.comnih.gov This steric clash impedes the approach of the monomer to the 5'-hydroxyl of the growing chain, thereby slowing down the kinetics of the coupling reaction. researchgate.netatdbio.com Consequently, compared to DNA synthesis where coupling can be completed in under a minute, RNA synthesis using 2'-O-TBDMS protected monomers requires significantly longer coupling times (e.g., 6 to 15 minutes) and the use of more powerful activators to achieve acceptable coupling efficiencies. wikipedia.orgresearchgate.netatdbio.com Alternative protecting groups with less steric bulk, such as the 2-O-triisopropylsilyloxymethyl (TOM) group, have been developed to improve coupling kinetics. umich.edu

The maximum possible yield of the full-length product can be calculated as (X)^n-1, where X is the average per-step coupling efficiency and n is the number of nucleotides in the sequence. trilinkbiotech.com A drop of just 1% in average coupling efficiency (from 99% to 98%) can reduce the theoretical maximum yield of a 30-mer RNA from 75% to just 55%. For a longer 70-mer, the yield would plummet from 50% to 25%. trilinkbiotech.com This demonstrates the critical importance of maximizing the per-step coupling yield through optimized conditions, including the use of potent activators and appropriate coupling times, to obtain a usable quantity of the desired full-length RNA product. nih.gov

Table 2: Theoretical Maximum Yield vs. Per-Step Coupling Efficiency

Oligomer Length (n) Coupling Efficiency: 99.5% Coupling Efficiency: 99.0% Coupling Efficiency: 98.0% Coupling Efficiency: 97.0%
20-mer 90.9% 82.6% 67.6% 54.4%
40-mer 82.7% 67.7% 45.7% 29.6%
60-mer 74.8% 55.4% 30.8% 16.0%
80-mer 67.3% 45.3% 20.7% 8.6%
100-mer 60.8% 36.9% 13.9% 4.7%

This table illustrates the calculated theoretical maximum yield based on the formula: (Coupling Efficiency)^(n-1). Data is illustrative based on the formula cited in source trilinkbiotech.com.

Capping Procedures to Terminate Unreacted Chains

Due to the incomplete nature of the coupling reaction, a small fraction of the support-bound chains (typically 0.5-2%) will have an unreacted 5'-hydroxyl group. atdbio.com If these "failure sequences" are not addressed, they will react in the subsequent coupling cycle, leading to the synthesis of an oligonucleotide with an internal base deletion, often referred to as an (n-1) shortmer. wikipedia.org

To prevent this, a capping step is performed immediately after coupling. atdbio.com The purpose of capping is to permanently and irreversibly block the unreacted 5'-hydroxyl groups. wikipedia.org This is typically achieved by acetylation using a capping mixture. A common capping mixture consists of acetic anhydride (B1165640) and a catalyst like 1-methylimidazole (B24206) (NMI) or dimethylaminopyridine (DMAP). wikipedia.orgbiosearchtech.com The capping reagent acetylates the free 5'-hydroxyls, rendering them inert to further participation in chain elongation. wikipedia.org For RNA synthesis, phenoxyacetic anhydride is sometimes used instead of acetic anhydride to avoid potential side reactions with base-protecting groups. nih.gov This ensures that the final crude product contains the full-length oligonucleotide and truncated "failure" sequences, which are typically easier to separate during purification than the near-identical (n-1) deletion mutants. atdbio.com

Oxidation of Phosphite Triester to Phosphotriester Linkage

Following the coupling of a phosphoramidite monomer like this compound to the free 5'-hydroxyl of the support-bound oligonucleotide chain, a new internucleotide linkage is formed. This initial linkage is an unstable, trivalent phosphite triester. susupport.com To create a stable backbone that will persist through subsequent synthesis cycles, this P(III) species must be converted to a more stable, pentavalent P(V) phosphate (B84403) triester. susupport.comoxfordglobal.com This conversion is achieved through a critical oxidation step.

The most common and historically standard method for this oxidation utilizes a solution of iodine (I₂) in the presence of water and a weak base, such as pyridine (B92270) or lutidine. susupport.comglenresearch.com The mechanism involves the reaction of the phosphite triester with iodine to form a phosphonium-iodide intermediate. This intermediate is then attacked by a water molecule, displacing the iodide and resulting in the formation of the stable phosphate triester with retention of stereoconfiguration. nih.gov The entire process is rapid, ensuring the linkage is stabilized before the start of the next synthesis cycle.

While effective, the standard iodine/water oxidant has prompted research into alternatives to improve efficiency and reduce side reactions, especially for sensitive or modified oligonucleotides. One notable alternative is hydrogen peroxide (H₂O₂), which can serve as a cheaper and "greener" oxidizing agent in a neutral aqueous acetonitrile solution. oxfordglobal.comdntb.gov.uainsights.bio Other non-aqueous oxidation procedures have also been explored, using reagents like iodobenzene (B50100) diacetate or tert-butyl hydroperoxide to achieve the P(III) to P(V) conversion. dntb.gov.ua The choice of oxidant can be critical, as harsh conditions or incompatible reagents can lead to side reactions or cleavage of the growing RNA chain, particularly with certain modified nucleosides. nih.gov

Table 1: Comparison of Common Oxidation Reagents in Oligonucleotide Synthesis

OxidantTypical Concentration & SolventReaction TimeKey Characteristics
Iodine/Water 0.02 M - 0.1 M I₂ in THF/Pyridine/Water~30-60 secondsStandard, highly reliable, fast reaction. nih.govsusupport.com
Hydrogen Peroxide 0.25 M H₂O₂ in aqueous Acetonitrile~1-10 minutes"Green" alternative, inexpensive, avoids pyridine. dntb.gov.uainsights.bio
tert-Butyl Hydroperoxide (TBHP) 10% TBHP in aqueous Acetonitrile~10 minutesMilder alternative, useful for sensitive monomers to avoid strand cleavage. nih.gov
(1S)-(+)-(Camphorsulfonyl)oxaziridine (CSO) 0.2 M CSO in Acetonitrile~2 minutesNon-aqueous oxidant, useful in specific applications. nih.gov

Advanced Synthesis Strategies for RNA Oligomers

Beyond the standard synthesis cycle, several advanced strategies have been developed to improve efficiency, facilitate the creation of complex molecules, and overcome the inherent challenges of RNA synthesis.

Reverse Direction (5'-to-3') Synthesis Approaches with 3'-DMT-5'-CE Phosphoramidites

Conventional solid-phase oligonucleotide synthesis proceeds in the 3'-to-5' direction. This is primarily due to the greater reactivity of the primary 5'-hydroxyl group, which makes the synthesis of the standard 5'-DMT-3'-CE phosphoramidite building blocks more straightforward. glenresearch.combiosearchtech.com However, certain applications, such as the synthesis of oligonucleotides with specific 3'-end modifications or the creation of nuclease-resistant structures, benefit from synthesis in the reverse (5'-to-3') direction. glenresearch.combiosearchtech.comgoogle.com

This reverse synthesis requires a different class of building blocks: 3'-DMT-5'-CE phosphoramidites. nih.gov In these monomers, the acid-labile DMT group is placed on the 3'-hydroxyl, and the reactive phosphoramidite moiety is at the 5'-position. google.com The synthesis cycle is analogous, but the chain grows from the 5' end towards the 3' end. This approach has been shown to achieve high coupling efficiencies, often exceeding 99% per step, leading to the production of high-purity RNA. google.comnih.gov A key advantage is that it allows for the convenient introduction of ligands, reporters, or other modifications at the 3'-terminus of the RNA molecule, which is often crucial for therapeutic and diagnostic applications. nih.govgoogle.com

On-Demand Synthesis of Phosphoramidites for Automated Systems

A significant drawback of the phosphoramidite chemistry is the limited stability of the building blocks. dntb.gov.uarepec.org Phosphoramidites, including this compound, are sensitive to moisture and oxidation and can degrade over time, even when stored under ideal conditions. chemistryviews.org When used in an automated synthesizer at ambient temperatures, this degradation can accelerate, leading to lower coupling efficiencies and impure final products. chemistryviews.org

To address this, the concept of on-demand synthesis has emerged. dntb.gov.uarepec.org This strategy involves the rapid, localized synthesis of the required phosphoramidite monomer immediately before it is needed in the synthesizer. chemistryviews.orgresearchgate.net Using flow chemistry systems, a stable precursor alcohol (the protected nucleoside) can be converted into the active phosphoramidite in minutes with near-quantitative yields, eliminating the need for purification before use. dntb.gov.uachemistryviews.org This "just-in-time" approach avoids the problems of long-term storage and degradation, ensuring that the synthesizer is always supplied with fresh, highly active monomer. researchgate.net This technology has the potential to be directly integrated into automated synthesizers, streamlining the entire process and improving the reliability of synthesizing complex oligonucleotides. dntb.gov.ua

Impact of Protecting Group Choice on Synthesis Cycle Time and Purity

The selection of protecting groups on the phosphoramidite monomer is critical as it directly influences coupling efficiency, cycle time, and the conditions required for final deprotection, all of which affect the purity of the final RNA product. glenresearch.comglenresearch.com The groups on this compound represent a specific strategy balancing stability and lability.

2'-O-TBDMS Group: The tert-butyldimethylsilyl (TBDMS) group is the most common protecting group for the 2'-hydroxyl in RNA synthesis. biosearchtech.com Its primary role is to prevent unwanted side reactions at this position during the synthesis cycle. glenresearch.com However, its steric bulk can hinder the coupling reaction, often requiring longer coupling times (e.g., 6-12 minutes) compared to DNA synthesis. nih.govumich.eduoup.com This reduced coupling efficiency becomes a major factor in the synthesis of long RNA oligomers. glenresearch.comnih.gov Alternative protecting groups like TOM (triisopropylsilyloxymethyl) have been developed, which, due to a spacer, extend the bulky silyl (B83357) group away from the reaction center, allowing for shorter coupling times (e.g., ~2.5 minutes) and slightly higher efficiencies. glenresearch.comumich.edu

Guanine (dmf) Group: The exocyclic amine of guanine must be protected to prevent side reactions. The dimethylformamidine (dmf) group is a "fast" deprotecting group. biosearchtech.com Its lability allows for the use of mild and rapid deprotection conditions, such as mixtures of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA), which can remove the protecting group in as little as 10 minutes at 65°C. biosearchtech.com This is highly advantageous for RNA synthesis because prolonged exposure to harsh basic conditions (like those needed for standard protecting groups such as isobutyryl, iBu) can cause premature removal of the 2'-O-TBDMS group, leading to cleavage of the RNA backbone. biosearchtech.comglenresearch.com The use of fast-deprotecting groups like dmf is therefore crucial for preserving the integrity of the synthesized RNA.

Table 2: Influence of Protecting Groups on RNA Synthesis Parameters

Protecting GroupPositionFunctionImpact on Synthesis
DMT 5'-HydroxylAcid-labile protection of the growing chain end.Standard, enables stepwise synthesis; removed each cycle.
TBDMS 2'-HydroxylPrevents branching and chain cleavage during synthesis.Standard for RNA; its bulk can lower coupling efficiency and require longer coupling times compared to alternatives like TOM. glenresearch.comnih.govumich.edu
dmf Guanine BaseProtects exocyclic amine from side reactions."Fast" deprotecting group, allows for mild and rapid final deprotection (e.g., with AMA), minimizing RNA degradation. biosearchtech.com
CE (Cyanoethyl) PhosphateProtects the phosphite/phosphate oxygen.Removed during final deprotection steps. nih.gov

Challenges in Synthesis Scale-Up and Long Oligomer Production

While the chemical synthesis of standard-length oligonucleotides is well-established, significant challenges arise when production is scaled up to industrial quantities or when the target sequence is exceptionally long.

The transition from small-scale (milligram) to large-scale (kilogram) manufacturing presents numerous hurdles. susupport.comoxfordglobal.com Solid-phase synthesis, the standard method, is difficult to scale up effectively due to the physical limitations of the solid support material. susupport.comcambridge-design.com As batch size increases, ensuring uniform reaction conditions throughout the solid support becomes challenging, which can lead to a higher incidence of sequence errors and lower product quality. susupport.com Furthermore, the economic and environmental costs are substantial; large-scale synthesis requires vast quantities of expensive raw materials, like phosphoramidites, and generates significant volumes of hazardous organic waste. oxfordglobal.cominsights.biocambridge-design.com

Analytical Methodologies for Quality Control and Performance Assessment of Dmt 2 O Tbdms G Dmf Ce Phosphoramidite in Oligoribonucleotide Synthesis

Characterization of Phosphoramidite (B1245037) Monomer Purity

The purity of the phosphoramidite monomer is paramount, as impurities can lead to side reactions during the automated synthesis cycle, resulting in truncated or modified oligonucleotide sequences. thermofisher.com The repetitive nature of the synthesis process can amplify the impact of even minor impurities; for instance, a 0.2% critical impurity in a phosphoramidite used multiple times in a sequence can lead to a significant percentage of the final product being impure. thermofisher.com Therefore, rigorous quality control using orthogonal analytical methods is essential.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of phosphoramidites, providing detailed structural information and quantitative purity assessment. usp.org Both proton (¹H) and phosphorus-31 (³¹P) NMR are routinely employed.

¹H NMR spectroscopy serves as a primary method for confirming the chemical structure of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite. sydlabs.comsigmaaldrich.comsigmaaldrich.com The spectrum provides a unique fingerprint, and the integration of signals corresponding to specific protons confirms that the key protecting groups—5'-dimethoxytrityl (DMT), 2'-tert-butyldimethylsilyl (TBDMS), and N²-dimethylformamidine (dmf)—are present in the correct stoichiometry.

Key diagnostic signals in the ¹H NMR spectrum are used to verify the integrity of the molecule. These include the characteristic aromatic protons of the DMT group, the singlet from the silyl (B83357) protecting group, and signals corresponding to the sugar moiety and the dmf protecting group on the guanine (B1146940) base. The presence and correct integration of these signals confirm the identity of the compound. sydlabs.comsydlabs.com

Table 1: Representative ¹H NMR Diagnostic Signals for Key Functional Groups

Functional GroupTypical Chemical Shift Range (ppm)Description
DMT Group6.8 - 7.5Aromatic protons of the dimethoxytrityl group.
DMT Methoxy (B1213986)~3.7 - 3.8Singlets corresponding to the two methoxy groups on the DMT moiety.
Guanine H8~7.8 - 8.0Proton on the purine (B94841) ring.
dmf Group~8.6 (CH), ~3.1-3.2 (CH₃)Signals for the formamidine (B1211174) proton and the two methyl groups.
Ribose Anomeric H1'~5.9 - 6.1Doublet for the anomeric proton of the ribose sugar.
TBDMS Group~0.9 (t-butyl), ~0.1 (dimethyl)Singlets for the tert-butyl and dimethyl protons of the silyl ether protecting group.
Cyanoethyl Group~2.4 - 2.8 (CH₂)Triplets for the two methylene (B1212753) groups of the phosphoramidite's cyanoethyl protector.

Note: Exact chemical shifts can vary based on the solvent and instrument used.

³¹P NMR is a highly sensitive and specific technique for assessing the purity of phosphoramidites and is considered a primary method for this purpose. usp.orgmagritek.com It directly probes the phosphorus atom at the center of the reactive phosphoramidite moiety. The analysis provides a clear window into the purity of the compound, with typical specifications requiring ≥99% purity by ³¹P NMR. sigmaaldrich.comsigmaaldrich.comsydlabs.comsigmaaldrich.com

The phosphorus(III) center in the phosphoramidite is chiral, meaning the compound exists as a mixture of two diastereomers. usp.orgmagritek.com In the ³¹P NMR spectrum, these two diastereomers typically appear as two distinct signals in the region of 140-155 ppm. magritek.com The sum of the integration of these two peaks represents the active phosphoramidite.

Furthermore, ³¹P NMR is exceptionally effective at detecting and quantifying phosphorus-containing impurities. Oxidized phosphorus(V) species, such as the corresponding phosphate (B84403) or H-phosphonate, resonate in a different region of the spectrum (typically -25 to 99 ppm). usp.org Other P(III) impurities, which are undesired side-products from the phosphitylation reaction, may appear between 100-169 ppm, distinct from the main diastereomeric peaks. usp.orgsigmaaldrich.com Stringent quality control often limits these P(V) impurities to less than 1% and other P(III) impurities to less than 0.5%. usp.orgsigmaaldrich.comsigmaaldrich.com

Table 2: Typical ³¹P NMR Specifications for Phosphoramidite Quality

ParameterChemical Shift Region (ppm)Typical Specification LimitSource
Active P(III) Diastereomers~148 - 152≥99.0% sigmaaldrich.comsydlabs.comsigmaaldrich.com
P(V) Impurities-25 - 99<1.0% usp.org
Other P(III) Impurities100 - 169 (excluding main peaks)≤0.5% sigmaaldrich.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is an orthogonal analytical technique that complements NMR by providing a detailed profile of both phosphorus-containing and non-phosphorus-containing impurities. thermofisher.com It is widely used for quantitative assay and for the detection and quantification of process-related impurities and degradation products. thermofisher.com

Reversed-Phase HPLC (RP-HPLC) is the most common chromatographic method used for analyzing phosphoramidite purity and identity. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The high hydrophobicity of the DMT group provides strong retention, allowing for excellent separation of the desired product from more polar impurities, such as the nucleoside lacking the DMT group (DMT-off) or the free nucleoside. thermofisher.comusp.org

Table 3: Common Impurities Detected by RP-HPLC and Typical Limits

Impurity TypePotential SourceTypical Specification LimitSource
DMT-off NucleosideIncomplete tritylation or premature detritylationAny single impurity ≤0.5% sigmaaldrich.comsigmaaldrich.com
Unprotected NucleosideStarting material carryoverTotal impurities ≤1.0% sydlabs.comsydlabs.com
P(V) speciesOxidation of the phosphoramiditeAny single impurity ≤0.5% sigmaaldrich.comsigmaaldrich.com
3'-H-phosphonateHydrolysis of the phosphoramiditeTotal critical impurities ≤0.3% sydlabs.comsydlabs.com

While RP-HPLC is the workhorse for routine purity analysis, Normal-Phase HPLC (NP-HPLC) can be employed for specialized separations that are challenging under reversed-phase conditions. In NP-HPLC, a polar stationary phase is used with a nonpolar mobile phase. This technique can be particularly useful for the separation of structural isomers or diastereomers that have very similar hydrophobicity but differ in their polarity due to the spatial arrangement of polar functional groups. usp.org For phosphoramidites, this could include the separation of the two P(III) diastereomers or the resolution of positional isomers, such as a 3'-DMT-5'-phosphoramidite impurity from the correct 5'-DMT-3'-phosphoramidite product. thermofisher.com Though less common for routine quality control, its application in method development for resolving specific, challenging-to-separate isomers demonstrates its utility as a complementary analytical tool. usp.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable technique for the characterization of phosphoramidite raw materials, including this compound. lcms.cz This powerful analytical tool provides definitive confirmation of the compound's identity and a detailed profile of any impurities present, which is crucial as these can directly impact the quality of the final oligonucleotide product. thermofisher.com

The identity of the phosphoramidite is confirmed by comparing its measured mass-to-charge ratio (m/z) with the theoretical value. High-resolution mass spectrometry (HRMS) is often employed for this purpose, providing highly accurate mass measurements that can confidently distinguish the target compound from closely related structures. tandfonline.comnih.gov For this compound, the expected mass would correspond to its specific molecular formula. medchemexpress.com

Beyond identity confirmation, LC-MS is critical for detecting and identifying impurities, even at trace levels. thermofisher.com The chromatographic separation, typically using reversed-phase high-performance liquid chromatography (RP-HPLC), resolves the parent phosphoramidite from its impurities. The subsequent mass analysis allows for the structural elucidation of these impurities. thermofisher.com This is particularly important as the nature of an impurity, not just its concentration, determines its potential impact on the synthesis. thermofisher.com For instance, a spike-in experiment using a related phosphoramidite demonstrated that an impurity could be readily detected down to a relative concentration of 0.01% by UV, and even lower (0.001%) by mass spectrometry. thermofisher.com

A summary of typical LC-MS parameters and expected results for the analysis of a guanosine (B1672433) phosphoramidite is presented in Table 1.

Table 1: Illustrative LC-MS Parameters for the Analysis of this compound

Parameter Typical Conditions/Values Purpose
Chromatography
ColumnReversed-Phase C18Separation of the main compound from impurities
Mobile PhaseAcetonitrile (B52724)/Water gradient with an ion-pairing agent (e.g., triethylammonium (B8662869) acetate)Elution and separation of analytes
Flow Rate0.2 - 0.5 mL/minConsistent elution and separation
UV Detection260 nmQuantitation of the main peak and chromophoric impurities
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), positive modeGeneration of gas-phase ions for mass analysis
Mass AnalyzerTime-of-Flight (TOF), OrbitrapHigh-resolution and accurate mass measurement
Scan Rangem/z 100 - 2000Detection of expected compound and potential impurities
Expected [M+H]⁺Corresponds to the molecular weight of the phosphoramidite + 1.00794 uIdentity confirmation

Monitoring and Assessment of Oligoribonucleotide Synthesis Performance

The performance of this compound during automated solid-phase synthesis is continuously monitored to ensure the production of high-quality, full-length oligonucleotides. Several analytical techniques are employed at different stages of the synthesis process to assess coupling efficiency and product integrity.

The trityl assay is a widely used, real-time method to monitor the efficiency of each coupling step in oligonucleotide synthesis. wjpps.com The 5'-hydroxyl group of the nucleoside phosphoramidite is protected by a dimethoxytrityl (DMT) group. thermofisher.com This group is removed at the beginning of each synthesis cycle by treatment with an acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), to free the 5'-hydroxyl for the next coupling reaction. biosearchtech.com

The released DMT cation has a characteristic orange color and a strong absorbance at a specific wavelength, which can be measured spectrophotometrically. wjpps.com The intensity of this color is directly proportional to the number of DMT molecules released, and therefore, to the number of successfully coupled phosphoramidites in the preceding step. wjpps.com By monitoring the trityl release at each cycle, a stepwise coupling efficiency can be calculated. nih.gov Consistently high coupling efficiencies, typically above 98-99%, are indicative of a successful synthesis and a high-quality phosphoramidite reagent. acs.org A significant drop in the trityl signal can indicate a problem with the coupling of a specific phosphoramidite, such as this compound, prompting investigation and potential troubleshooting. nih.gov

Upon completion of the synthesis, gel electrophoresis is a fundamental technique used to assess the quality of the crude oligonucleotide product. nih.gov This method separates nucleic acid molecules based on their size, providing a visual representation of the product distribution and allowing for the analysis of product length and purity. nih.govthermofisher.com

For RNA analysis, denaturing polyacrylamide gel electrophoresis (PAGE) is commonly used. nih.gov The denaturing conditions, achieved through the use of agents like urea, disrupt the secondary structures that RNA molecules can form, ensuring that they migrate through the gel matrix primarily based on their length. thermofisher.com The synthesized oligonucleotide is loaded onto the gel alongside RNA molecular weight markers of known lengths. After electrophoresis and staining (e.g., with ethidium (B1194527) bromide or SYBR Green), the gel is visualized under UV light. sigmaaldrich.com

A successful synthesis using high-quality this compound will result in a prominent band at the expected length of the full-length product, with minimal intensity in shorter, failure sequence bands. nih.gov The presence of significant amounts of shorter products would indicate poor coupling efficiency at one or more steps during the synthesis. Software tools can be used to analyze the intensity of the bands in the gel image to quantify the distribution of fragment sizes. oup.com

Advances in process analytical technology (PAT) have led to the development of in-situ monitoring techniques that provide real-time insights into the chemical reactions occurring during solid-phase synthesis. acs.org These methods offer a more detailed understanding of reaction kinetics and can detect potential issues as they arise.

Spectroscopic techniques such as mid-infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the activation and coupling of phosphoramidites in real-time. acs.org For instance, in-line mid-IR spectroscopy can track the consumption of the phosphoramidite and the formation of the new phosphite (B83602) triester linkage, providing immediate feedback on the reaction's progress and efficiency. These advanced monitoring techniques can reveal subtle differences in the reaction kinetics of different phosphoramidites, including modified ones like this compound, allowing for the optimization of coupling times and activator concentrations to maximize synthesis yield and purity. acs.org

Impurity Management and Control in Phosphoramidite-Based RNA Synthesis

The presence of impurities in phosphoramidite reagents can have a significant negative impact on the outcome of oligonucleotide synthesis. lilly.com Therefore, a robust strategy for impurity management and control is essential for the reliable production of high-quality RNA.

Impurities in phosphoramidites like this compound are generally classified based on their reactivity and potential impact on the final oligonucleotide product. thermofisher.comthermofisher.com This classification helps in setting appropriate specifications for the raw materials and in assessing the risk associated with any detected impurities. nih.gov

Non-critical impurities are those that are either unreactive under the conditions of oligonucleotide synthesis or, if they do react, the resulting modified oligonucleotide is easily separated from the desired full-length product during purification. nih.gov Examples of non-reactive impurities include hydrolyzed nucleoside H-phosphonates. thermofisher.com Reactive but non-critical impurities might include phosphoramidites with incorrect protecting groups that, if incorporated, alter the chromatographic properties of the resulting oligonucleotide, facilitating its removal. thermofisher.com

A detailed understanding and classification of potential impurities in this compound are paramount for ensuring the quality and consistency of RNA synthesis. thermofisher.comnih.gov

Table 2: Classification of Potential Impurities in Phosphoramidite Synthesis

Impurity Class Description Examples Impact on Synthesis
Non-Critical, Non-Reactive Do not participate in the coupling reaction.Hydrolyzed H-phosphonates, residual solvents.Generally washed away; may affect yield consistency if present in high amounts. nih.gov
Non-Critical, Reactive React and are incorporated, but the resulting impurity is easily removed.Phosphoramidites with incorrect protecting groups that alter chromatographic behavior. thermofisher.comCan be removed during standard purification.
Critical, Reactive Incorporated into the oligonucleotide and are difficult or impossible to separate from the full-length product.Isomers, phosphoramidites with subtle base modifications. thermofisher.comusp.orgCompromises the purity and integrity of the final product. thermofisher.com

Strategies for Mitigating Impurity Propagation in Oligonucleotide Chains

The propagation of impurities during oligonucleotide synthesis is a significant concern, as even trace amounts of contaminants in the phosphoramidite monomer can accumulate, leading to a heterogeneous final product with diminished biological activity. For this compound, specific strategies are employed to minimize the incorporation of undesirable species into the growing oligonucleotide chain.

A primary source of impurity is the phosphoramidite itself. Reactive impurities, which possess the necessary functional groups to be incorporated into the oligonucleotide chain, are of particular concern. These can include byproducts from the synthesis of the phosphoramidite or degradants. The dimethylformamidine (dmf) protecting group on the guanine base, while offering advantages in terms of rapid deprotection, can also be a source of impurities if not handled correctly. Although the dmf group is relatively stable on guanosine, its lability can lead to the formation of unprotected guanosine species or other modifications that can be incorporated into the oligonucleotide chain.

The tert-butyldimethylsilyl (TBDMS) protecting group at the 2'-hydroxyl position is crucial for preventing branching during synthesis. However, its premature removal can expose the 2'-hydroxyl group, leading to chain scission during subsequent deprotection steps. This can be mitigated by ensuring the use of anhydrous reagents and carefully controlling the conditions of the detritylation step to prevent acid-catalyzed loss of the TBDMS group.

To minimize the impact of these potential impurities, a multi-pronged approach is necessary:

High-Purity Starting Materials: The most effective strategy is to begin with highly purified this compound. Manufacturers of high-quality phosphoramidites employ rigorous purification techniques, such as silica (B1680970) gel chromatography, to remove process-related impurities.

Optimized Coupling Conditions: The efficiency of the coupling reaction is critical. Inefficient coupling can lead to the accumulation of n-1 shortmers, which are oligonucleotides missing a single base. For RNA synthesis, which is generally less efficient than DNA synthesis due to the steric hindrance of the 2'-protecting group, optimized activators and longer coupling times may be necessary to drive the reaction to completion.

Effective Capping: A highly efficient capping step is essential to block any unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles. This prevents the formation of deletion mutants.

In-Process Controls: Monitoring the synthesis process in real-time, for instance by measuring the trityl cation release during the detritylation step, can provide an early indication of any drop in coupling efficiency, allowing for corrective action.

Downstream Purification: Despite all upstream efforts, some level of impurity in the final oligonucleotide product is inevitable. Therefore, robust downstream purification methods, such as reversed-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange HPLC (IEX-HPLC), are essential to remove failure sequences and other impurities.

Table 1: Common Impurities Associated with this compound and Mitigation Strategies

Impurity Type Origin Potential Impact on Oligonucleotide Mitigation Strategy
P(V) Species (e.g., H-phosphonate) Oxidation of the phosphoramidite Inactive in coupling, leading to n-1 deletions Strict anhydrous conditions during synthesis and storage; use of fresh, high-quality reagents.
Unprotected Guanosine Incomplete protection or premature deprotection of the dmf group Incorporation can lead to side reactions during subsequent synthesis or deprotection steps. Rigorous purification of the phosphoramidite; optimized deprotection conditions.
Depurination Products Cleavage of the glycosidic bond under acidic conditions Chain cleavage at the site of the abasic residue. Use of less acidic detritylation reagents; minimizing exposure to acid.
Diastereomers Chiral nature of the phosphorus center May affect coupling efficiency and the properties of the final oligonucleotide. Chromatographic separation during purification of the phosphoramidite.
2'-OH Unprotected Species Premature loss of the TBDMS group Chain scission during deprotection. Strict anhydrous conditions; use of appropriate deprotection protocols.

Quality Control Standards for High-Fidelity Oligonucleotide Production

To ensure the consistent production of high-fidelity oligonucleotides, stringent quality control (QC) standards for the starting phosphoramidites are essential. For this compound, these standards encompass a range of analytical tests designed to assess its identity, purity, and stability. While specific parameters may vary slightly between manufacturers, the following represent typical QC specifications for a high-quality product.

Identity Confirmation: The chemical structure of the phosphoramidite is confirmed using techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry (MS). ¹H NMR provides information about the proton environment, confirming the presence of the DMT, TBDMS, dmf, and other structural motifs. ³¹P NMR is particularly crucial for phosphoramidites, as it directly probes the phosphorus center, confirming the presence of the desired phosphoramidite linkage and the absence of significant levels of oxidized P(V) species. The chemical shift in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom, making it an excellent tool for identifying and quantifying phosphorus-containing impurities. Mass spectrometry is used to confirm the molecular weight of the compound.

Purity Assessment: The purity of the phosphoramidite is typically assessed by high-performance liquid chromatography (HPLC), often using a reversed-phase column. This technique separates the main compound from its impurities, allowing for their quantification. A high-purity phosphoramidite is essential for achieving high stepwise coupling efficiencies during oligonucleotide synthesis.

Quantification of Critical Impurities: Beyond a general purity assessment, specific limits are placed on critical impurities that can adversely affect oligonucleotide synthesis. These include:

Water Content: The presence of water can lead to the hydrolysis of the phosphoramidite, rendering it inactive for coupling. The water content is therefore strictly controlled and measured by Karl Fischer titration.

P(III) Impurities: ³¹P NMR is used to quantify the level of phosphorus-containing impurities, particularly other P(III) species that might have different reactivity or lead to undesired side products.

Diastereomeric Purity: As the phosphorus center is chiral, phosphoramidites are synthesized as a mixture of two diastereomers. While both are generally reactive, a consistent ratio is important for reproducible synthesis performance. In some cases, specific diastereomers may be preferred.

Other Impurities: Limits are also placed on other process-related impurities and degradants.

Table 2: Representative Quality Control Standards for High-Purity this compound

Parameter Analytical Method Typical Specification
Appearance Visual Inspection White to off-white powder
Identity ¹H NMR, ³¹P NMR, Mass Spectrometry Conforms to structure
Purity by HPLC Reversed-Phase HPLC ≥ 98.0%
Purity by ³¹P NMR ³¹P NMR Spectroscopy ≥ 98.0%
Water Content Karl Fischer Titration ≤ 0.2%
P(III) Impurities ³¹P NMR Spectroscopy ≤ 0.5%
Single Impurity Reversed-Phase HPLC ≤ 0.5%
Solution Clarity Visual Inspection (in Acetonitrile) Clear and free of particulates

By adhering to these rigorous analytical methodologies and quality control standards, manufacturers can ensure the high quality and performance of this compound, thereby enabling the reliable synthesis of high-fidelity oligoribonucleotides for a wide range of demanding applications.

Applications of Dmt 2 O Tbdms G Dmf Ce Phosphoramidite in Modified Oligoribonucleotide Synthesis and Advanced Nucleic Acid Constructs

Incorporation of Non-Canonical Nucleosides and Analogs

The versatility of solid-phase RNA synthesis extends beyond the assembly of natural RNA sequences. The ability to introduce modified nucleosides at specific sites opens up a vast landscape for the creation of RNA molecules with tailored properties and functionalities. DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite serves as a foundational component in many of these advanced synthetic strategies.

Strategies for Introducing Modified Guanosine (B1672433) Derivatives

While this compound is the standard building block for incorporating natural guanosine, the same fundamental chemistry allows for the introduction of a wide array of guanosine analogs. The phosphoramidite (B1245037) approach is modular, meaning that if a modified guanosine nucleoside can be synthesized with the appropriate protecting groups (5'-DMT, 2'-TBDMS, and a 3'-CE phosphoramidite), it can be readily incorporated into an oligonucleotide sequence using standard automated synthesizers. thermofisher.com

Strategies for creating these modified guanosine phosphoramidites often involve multi-step organic synthesis. For instance, to introduce a modification at the N2 position of guanine (B1146940), a common site for functionalization, chemists can start with a suitably protected guanosine derivative and perform chemical reactions to attach the desired moiety. nih.gov This modified nucleoside is then carried through the necessary steps to add the 5'-DMT, 2'-TBDMS, and 3'-CE phosphoramidite groups, yielding a custom building block ready for solid-phase synthesis.

One significant challenge in the synthesis of guanosine-containing oligonucleotides is the potential for side reactions at the O6 position of the guanine base. researchgate.net The use of protecting groups on the exocyclic amine of guanine, such as the dimethylformamidine (dmf) group in this compound, helps to mitigate these issues and ensures high coupling efficiency during synthesis. biosearchtech.com For more complex modifications, additional protecting groups on the guanine base may be necessary to prevent unwanted reactivity during the attachment of linkers or other functional groups. nih.govresearchgate.net

Role in Synthesizing RNA with Site-Specific Modifications (e.g., fluorescent labels, linkers)

A key application of modified phosphoramidites is the synthesis of RNA with site-specific modifications, such as the attachment of fluorescent dyes, cross-linking agents, or other reporter groups. nih.gov This is typically achieved through a post-synthetic modification strategy. First, a precursor phosphoramidite containing a reactive functional group, such as an amino or thiol linker, is incorporated into the RNA sequence at the desired position. nih.govnih.gov

The synthesis of these functionalized monomer building blocks is a critical first step. nih.gov For example, a guanosine phosphoramidite can be synthesized with a linker arm attached to the C8 or N2 position of the guanine base. nih.govnih.gov This linker can then be used to attach a variety of molecules after the oligonucleotide has been synthesized and deprotected.

The process generally involves:

Synthesis of a modified nucleoside carrying a protected functional group (e.g., a trifluoroacetamido-protected amino linker). nih.gov

Conversion of this modified nucleoside into a 5'-O-DMT-2'-O-TBDMS protected 3'-O-phosphoramidite. nih.gov

Incorporation of this modified phosphoramidite into the desired RNA sequence during solid-phase synthesis.

After synthesis and deprotection of the oligonucleotide, the now-exposed functional group (e.g., a primary amine) can be selectively reacted with a reporter molecule, such as an N-hydroxysuccinimidyl (NHS) ester of a fluorescent dye. nih.gov

This approach allows for the precise placement of labels and linkers within an RNA molecule, which is essential for many biophysical and structural studies.

Synthesis of Chemically Modified RNA for Structural and Functional Studies

The ability to synthesize chemically modified RNA is not only crucial for introducing reporter groups but also for enhancing the intrinsic properties of the RNA molecule itself. These modifications can improve stability, confer resistance to enzymatic degradation, and facilitate detailed structural analysis.

Enhancing Stability and Enzymatic Resistance of Synthetic RNA

Native RNA is highly susceptible to degradation by nucleases, which can limit its therapeutic and diagnostic applications. Chemical modifications to the RNA backbone or nucleobases can significantly enhance its stability. The 2'-O-TBDMS group, a defining feature of the phosphoramidite used in this context, is a temporary protecting group removed after synthesis. However, other modifications at the 2' position, such as 2'-O-methyl (2'-O-Me) or 2'-O-methoxyethyl (2'-O-MOE), can be incorporated to create nuclease-resistant RNA. creative-biogene.comsydlabs.com These modifications are introduced using similarly structured phosphoramidites where the TBDMS group is replaced by the desired permanent modification.

The use of these modified phosphoramidites in conjunction with standard building blocks like this compound allows for the creation of chimeric RNA molecules with regions of enhanced stability. This is particularly important for applications such as antisense oligonucleotides and siRNAs, where longevity in a biological environment is critical for efficacy.

ModificationEffect on StabilityExample Application
2'-O-Methyl (2'-O-Me)Increased nuclease resistanceAntisense oligonucleotides, RNA probes
2'-O-Methoxyethyl (2'-O-MOE)Enhanced nuclease resistance and binding affinityTherapeutic antisense oligonucleotides
Phosphorothioate (B77711) LinkageIncreased nuclease resistanceAntisense oligonucleotides, Aptamers

Preparation of RNA for Biophysical Analysis

Biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for elucidating the three-dimensional structure of RNA. These methods require high-purity, structurally homogeneous RNA samples, often in milligram quantities. Chemical synthesis using phosphoramidites like this compound is often the preferred method for producing such samples, as it allows for the precise control of the sequence and the incorporation of specific labels for analysis. nih.gov

For NMR studies, the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) at specific nucleoside positions is a common strategy to aid in signal assignment and structure determination. This is achieved by synthesizing the desired isotopically labeled nucleoside and then converting it into the corresponding phosphoramidite building block. This labeled phosphoramidite can then be incorporated into the RNA sequence at one or more specific sites during solid-phase synthesis.

The high coupling efficiency and reliability of phosphoramidites like this compound are critical for the successful synthesis of these often long and complex RNA molecules required for demanding biophysical studies. glenresearch.com

Advances in RNA Assembly for Complex Architectures

Beyond linear RNA strands, there is growing interest in the construction of complex, multi-stranded RNA architectures, such as RNA nanoparticles and RNA origami. These structures have potential applications in drug delivery, diagnostics, and materials science. The bottom-up construction of these architectures relies on the precise and high-fidelity synthesis of the constituent RNA strands.

The solid-phase synthesis methodology, utilizing robust phosphoramidites, is fundamental to this field. The ability to produce a large number of different RNA sequences with high purity is a prerequisite for the self-assembly of these complex structures. Furthermore, the introduction of site-specific modifications, as discussed previously, can be used to direct the folding of these architectures or to attach functional payloads.

Challenges and Progress in Ligating Shorter RNA Strands

The direct chemical synthesis of RNA oligonucleotides via the phosphoramidite method is highly efficient for short sequences but faces significant limitations when producing strands longer than approximately 70-100 nucleotides. biorxiv.orgnih.gov This size constraint arises from the cumulative effect of incomplete coupling reactions at each step, leading to a decrease in the yield of the full-length product. mdpi.com Consequently, the generation of large RNA molecules, such as those required for messenger RNA (mRNA) therapeutics or complex structural studies, often necessitates the ligation of shorter, chemically synthesized RNA fragments. nih.govresearchgate.net

Challenges in RNA Ligation:

The enzymatic ligation of these short RNA strands presents several difficulties. T4 RNA ligase 1, an enzyme that can join single-stranded RNA, often suffers from low efficiency and can be hindered by the stable secondary structures that RNA molecules tend to form. researchgate.netnih.gov Other enzymes, like T4 DNA ligase, require a complementary "splint" strand to bring the ends of the RNA fragments together in a double-stranded conformation for ligation to occur. researchgate.netcarmodyqs.com Furthermore, the purification of the desired full-length ligated product from unreacted fragments, enzymes, and other reaction components can be a complex and yield-reducing process. biorxiv.org The presence of modifications within the RNA fragments, often introduced using specialized phosphoramidites during solid-phase synthesis, can also interfere with the recognition and activity of ligating enzymes. nih.gov

Progress and Modern Strategies:

To overcome these hurdles, significant progress has been made through the development of advanced ligation strategies. Chemoenzymatic approaches, which combine the precision of solid-phase chemical synthesis for creating modified fragments with the power of enzymatic ligation, have become a game-changing solution. carmodyqs.comnih.gov Splinted ligation, where a DNA or RNA template is used to guide the assembly of two or more RNA fragments, dramatically improves the efficiency and specificity of the reaction. researchgate.netcarmodyqs.com

Recent innovations include the engineering of novel RNA ligases with enhanced properties, such as greater thermal stability and a broader tolerance for modified substrates. nih.gov For instance, a designed ancestral RNA ligase, AncT4_2, has demonstrated superior productivity and the ability to conjugate RNA fragments containing various non-natural modifications, enabling the synthesis of complex therapeutic molecules like the siRNA drug patisiran from four separate, chemically synthesized fragments. nih.gov In parallel, non-enzymatic chemical ligation techniques, such as "click chemistry," offer an alternative for joining RNA strands that avoids issues of enzyme compatibility and can produce unique, biocompatible linkages within the RNA backbone. rsc.orgrsc.org These methods have successfully produced capped RNA constructs up to 81 nucleotides in length. rsc.org

Ligation StrategyDescriptionKey AdvantagesReported AchievementsReference
Splinted Enzymatic LigationUses a complementary nucleic acid (DNA or RNA) splint to bring RNA fragments together for ligation by an enzyme like T4 DNA ligase.High specificity; overcomes secondary structure issues; enables assembly of multiple fragments.Synthesis of a 96-nucleotide RNA by ligating a 24-nt donor and a 72-nt acceptor. nih.govcarmodyqs.com
Engineered RNA LigaseEmploys genetically modified enzymes (e.g., AncT4_2) with improved stability, activity, and substrate tolerance.High efficiency; tolerates modified nucleotides; suitable for large-scale production.Synthesis of the siRNA drug patisiran at >400 μM levels from four modified fragments. nih.gov
Click Chemistry LigationA non-enzymatic approach using copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole linkage between RNA fragments.Independent of enzymes; creates biocompatible linkages; useful for highly modified strands.Generation of capped RNA fragments up to 81 nucleotides in length. rsc.org
Bio-orthogonal PurificationA strategy where target RNA strands are tagged for selective capture and purification, separating them from failed sequences after synthesis and ligation.Enables non-chromatographic purification; improves purity of long RNA products.Successful purification of a 101-nt single-guide RNA (sgRNA). biorxiv.org

Solid-Phase Synthesis of RNA Nanostructures and Ribozymes

The construction of complex, three-dimensional RNA architectures, such as functional ribozymes and programmable nanostructures, relies heavily on the precision afforded by solid-phase chemical synthesis. nih.govnih.gov The phosphoramidite method is the standard for this process, involving a four-step cycle of detritylation, coupling, capping, and oxidation that is repeated to build the RNA strand one nucleotide at a time on a solid support. mdpi.comnih.gov Building blocks like this compound are essential for incorporating guanosine residues into the growing sequence. medchemexpress.combiosearchtech.com

The choice of protecting groups is critical in RNA synthesis. The TBDMS group on the 2'-hydroxyl position is particularly important as it prevents unwanted side reactions and chain cleavage during the synthesis cycle. atdbio.comoup.com However, its steric bulk presents a challenge, slowing down the coupling reaction compared to DNA synthesis. atdbio.com To achieve high coupling efficiencies (often >97%), synthesis protocols must be optimized with longer coupling times or the use of more potent activators. biosearchtech.com The dmf protecting group on the guanine base is considered a "fast" deprotection group, compatible with reagents like aqueous ammonium (B1175870) hydroxide (B78521)/methylamine (B109427) (AMA), which allows for rapid removal of base protection without compromising the integrity of the RNA product. biosearchtech.com

This precise, bottom-up control allows for the site-specific incorporation of modified nucleotides, which can be used to probe the structure and function of ribozymes or to impart specific properties to RNA nanostructures. nih.govnih.gov For example, chemically synthesized hammerhead ribozymes have been shown to possess activity equal to or greater than their enzymatically prepared counterparts. oup.comoup.com Similarly, the synthesis of single-guide RNAs (sgRNAs) for CRISPR-Cas9 gene editing often incorporates chemical modifications to enhance stability and efficiency, a task for which solid-phase synthesis is ideally suited. biorxiv.orgmdpi.com

While powerful, the length limitations of solid-phase synthesis mean that large RNA nanostructures and ribozymes are often assembled using a hybrid approach. nih.gov Multiple RNA strands are first synthesized and purified, and then assembled into the final, larger construct through programmed hybridization or enzymatic ligation, merging the precision of chemical synthesis with the ability to create large-scale molecular systems. researchgate.net

Synthesis ParameterCondition/ReagentPurposeConsiderationsReference
5' Protecting GroupDimethoxytrityl (DMT)Protects the 5'-hydroxyl group; removed at the start of each cycle to allow chain elongation.Removal is acid-catalyzed. Its retention ("DMT-on") is used for purification. mdpi.combiosearchtech.com
2'-Hydroxyl Protecting Grouptert-Butyldimethylsilyl (TBDMS)Prevents 2'-OH interference and phosphodiester bond migration during synthesis.Steric bulk reduces coupling efficiency. Removal requires fluoride-based reagents. atdbio.comoup.com
Guanine Base Protecting GroupDimethylformamidine (dmf)Protects the exocyclic amine of guanine from side reactions.Allows for fast deprotection conditions (e.g., using AMA). biosearchtech.com
Coupling Activator5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT)Activates the phosphoramidite for coupling with the 5'-hydroxyl of the growing chain.BTT is a more potent activator than ETT, allowing for shorter coupling times (e.g., 3 min vs. 12 min for TBDMS-amidites). biosearchtech.com
Deprotection (Base & Phosphate)Ammonium Hydroxide/Methylamine (AMA)Removes the cyanoethyl phosphate (B84403) protection and the dmf base protection.Fast and efficient, typically 10 minutes at 65°C. biosearchtech.com

Q & A

Q. What is the standard protocol for incorporating DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite into oligonucleotide synthesis?

  • Methodological Answer : The compound is used in solid-phase oligonucleotide synthesis via phosphoramidite chemistry. Key steps include:
  • Deprotection : Acidic removal of the 5'-DMT group (e.g., 3% trichloroacetic acid in dichloromethane) to activate the nucleotide for coupling .
  • Coupling : React with the growing oligonucleotide chain using an activator (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile) for ~3 minutes, as fluorinated phosphoramidites often require extended coupling times .
  • Capping : Acetylation of unreacted strands with acetic anhydride and 1-methylimidazole to prevent deletions .
  • Oxidation : Conversion of the phosphite triester to a phosphate triester using iodine/water/pyridine .
  • Storage : Maintain at -20°C under argon to prevent hydrolysis .

Q. How do the TBDMS and dmf protecting groups influence the stability of synthesized oligonucleotides?

  • Methodological Answer :
  • 2'-O-TBDMS : Provides steric hindrance against nucleases, enhancing RNA stability in biological environments. However, incomplete deprotection (e.g., using HF/pyridine) can lead to truncated products, necessitating rigorous HPLC analysis .
  • N2-dmf on guanine : Prevents side reactions during synthesis but requires longer deprotection times (e.g., 55°C for 8–16 hours in ammonium hydroxide) to avoid residual modifications that impair hybridization .

Q. What analytical methods are recommended for assessing the purity of this phosphoramidite and its oligonucleotide products?

  • Methodological Answer :
  • Phosphoramidite purity : Reverse-phase HPLC with C18 columns and UV detection at 260 nm. Acceptable purity is ≥98% for research-grade synthesis .
  • Oligonucleotide QC : Electrospray ionization-mass spectrometry (ESI-MS) to confirm molecular weight and denaturing PAGE/HPLC to detect truncations or modifications .

Advanced Research Questions

Q. How can researchers resolve contradictory data on coupling efficiency when using this compound in mixed DNA/RNA synthesis?

  • Methodological Answer : Contradictions often arise from:
  • Variable steric effects : The TBDMS group may reduce coupling efficiency (85–92%) compared to DNA phosphoramidites (≥98%). Mitigate by increasing activator concentration or coupling time .
  • Deprotection artifacts : Incomplete dmf removal can skew hybridization data. Validate via MALDI-TOF MS and comparative thermal melting (Tm) analysis against controls .
  • Solution : Use spiking experiments with isotopically labeled standards to quantify coupling yields and optimize synthetic cycles .

Q. What strategies optimize the synthesis of long (>100 nt) RNA oligonucleotides containing this phosphoramidite?

  • Methodological Answer :
  • Stepwise yields : Maintain >99% per-step efficiency by:
  • Using fresh, anhydrous acetonitrile for phosphoramidite dissolution .
  • Implementing double coupling for GC-rich regions .
  • Deprotection : Replace standard NH4OH with methylamine/ammonia (AMA) at 65°C for 10 minutes to minimize strand cleavage .
  • Purification : Combine PAGE and ion-pair HPLC to separate full-length products from deletion sequences .

Q. How does the 2'-O-TBDMS group impact RNA interference (RNAi) activity in gene-silencing assays?

  • Methodological Answer :
  • Pros : Enhances nuclease resistance, extending siRNA half-life in serum-containing media .
  • Cons : Bulky TBDMS may reduce RNA-induced silencing complex (RISC) loading efficiency. Validate via:
  • Dose-response curves : Compare gene silencing efficacy of TBDMS-modified vs. 2'-F/2'-OMe analogs .
  • Northern blotting : Assess guide strand incorporation into RISC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.